Bisantrene

Descripción general

Descripción

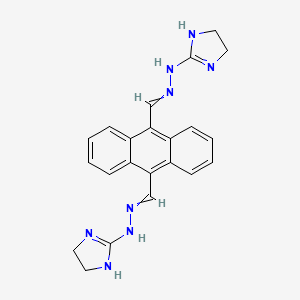

Bisantrene is an anthracenyl bishydrazone compound with notable antineoplastic activity. It is structurally related to anthracyclines but is distinguished by its significantly lower cardiotoxicity. This compound intercalates with DNA, disrupting its configuration and leading to DNA single-strand breaks, DNA-protein crosslinking, and inhibition of DNA replication .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bisantrene is synthesized through a multi-step process involving the condensation of anthracene derivatives with hydrazine derivatives. The key steps include:

Formation of Anthracene Derivative: The starting material, anthracene, undergoes nitration followed by reduction to form the corresponding amine.

Condensation Reaction: The anthracene amine is then condensed with hydrazine derivatives under controlled temperature and pH conditions to form the bishydrazone structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Processing: Large reactors are used to carry out the condensation reactions.

Análisis De Reacciones Químicas

Types of Reactions

Bisantrene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form polar metabolites with reduced activity.

Reduction: The compound can be reduced under specific conditions to yield different hydrazine derivatives.

Substitution: This compound can participate in substitution reactions, particularly involving its hydrazone groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .

Aplicaciones Científicas De Investigación

Clinical Applications

Bisantrene has been evaluated in numerous clinical trials for various cancers, demonstrating promising results in the following areas:

Breast Cancer

- Efficacy : this compound has shown similar efficacy to doxorubicin and epirubicin across multiple breast cancer subtypes. Notably, it can kill cancer cells resistant to these standard therapies .

- Combination Therapy : Preclinical studies indicate that combining this compound with cyclophosphamide enhances its effectiveness compared to either drug alone. This combination therapy is currently being explored in clinical trials .

- Clinical Trials : Historical Phase 2 and 3 trials indicated that this compound outperformed mitoxantrone and provided comparable overall survival rates to doxorubicin, with significantly lower cardiotoxicity (4% for this compound compared to 23% for doxorubicin) .

Acute Myeloid Leukemia (AML)

- Case Studies : A recent case report highlighted successful treatments of childhood relapsed/refractory AML using this compound. Two patients treated in the 1980s achieved complete responses, allowing them to undergo bone marrow transplants and remain alive today .

- Preclinical Research : this compound has demonstrated significant activity against AML in preclinical models, suggesting it may be an effective treatment option for this aggressive cancer type .

Other Malignancies

This compound has been studied in over 60 clinical trials across various malignancies, including lymphomas and ovarian cancer. Its ability to induce responses in previously treated patients indicates a lack of cross-resistance with other anthracyclines .

Safety Profile

This compound's safety profile is favorable compared to traditional anthracyclines. In extensive studies involving over 2000 patients, it was well tolerated with fewer adverse events related to cardiotoxicity. The most common side effects include myelosuppression and occasional allergic reactions .

Research Findings and Case Studies

| Study Type | Cancer Type | Findings |

|---|---|---|

| Phase II Trials | Breast Cancer | Comparable efficacy to doxorubicin; lower cardiotoxicity (4% vs. 23%) |

| Case Report | Acute Myeloid Leukemia | Successful treatment in two pediatric cases; both patients remain alive post-treatment |

| Preclinical Studies | Various Cancers | Effective against breast cancer subtypes resistant to standard therapies |

Mecanismo De Acción

Bisantrene exerts its effects primarily through DNA intercalation, which disrupts the DNA configuration and leads to the following outcomes:

DNA Single-Strand Breaks: Intercalation causes breaks in the DNA strands, inhibiting replication.

DNA-Protein Crosslinking: this compound forms crosslinks between DNA and proteins, further disrupting cellular processes.

Inhibition of DNA Replication: The compound inhibits topoisomerase II, an enzyme crucial for DNA replication.

Comparación Con Compuestos Similares

Bisantrene is compared with other anthracene derivatives and anthracyclines:

Doxorubicin: Similar in chemotherapeutic activity but exhibits higher cardiotoxicity.

Mitoxantrone: Another anthracene derivative with lower cardiotoxicity but different DNA-binding preferences.

Daunorubicin: Shares similar mechanisms of action but has a higher propensity for inducing multi-drug resistance.

Uniqueness

This compound’s uniqueness lies in its combination of potent antineoplastic activity and significantly reduced cardiotoxicity, making it a valuable alternative to traditional anthracyclines .

Propiedades

IUPAC Name |

N-[[10-[(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N8/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSMWLQOCQIOPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50868470 | |

| Record name | 9,10-Anthracendicarbaldehyde bis(2-imidazolin-2-ylhydrazon) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78186-34-2 | |

| Record name | Bisantrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78186-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracendicarbaldehyde bis(2-imidazolin-2-ylhydrazon) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.